molecular formula C17H21N5O2S B2578606 N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1396866-51-5

N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2578606
CAS No.: 1396866-51-5
M. Wt: 359.45
InChI Key: KJQPHPVZBLVTHV-UHFFFAOYSA-N
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Description

N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a piperidine ring, a pyrazine ring, and a thiophene ring

Mechanism of Action

Target of Action

The primary target of the compound N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a significant role in various neurological functions .

Mode of Action

N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide acts as an antagonist at the muscarinic receptor 4 (M4) . This means that it binds to the receptor and blocks its activation by natural ligands, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

Upon binding to the M4 receptor, N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide inhibits the activation of G proteins and subsequent intracellular signaling pathways . This can lead to a variety of downstream effects, depending on the specific cellular context and the role of M4 receptors in that context .

Result of Action

The molecular and cellular effects of N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide’s action would depend on the specific role of M4 receptors in the cells where they are expressed . By blocking these receptors, the compound could potentially alter a variety of cellular functions, from neurotransmission to cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its target . Additionally, the compound’s efficacy can be influenced by factors such as the density of target receptors and the presence of competing ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the piperidine, pyrazine, and thiophene rings, followed by their subsequent coupling. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrazine Ring: Pyrazine rings can be synthesized via condensation reactions of diamines with diketones.

    Formation of Thiophene Ring: Thiophene rings are often synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the piperidine, pyrazine, and thiophene rings under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrazine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-pyrazin-2-yl)piperidin-4-yl]methyl-N-[(thiophen-2-yl)methyl]ethanediamide
  • **N’-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
  • **N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide

Uniqueness

N’-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-16(17(24)21-11-14-2-1-9-25-14)20-10-13-3-7-22(8-4-13)15-12-18-5-6-19-15/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQPHPVZBLVTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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